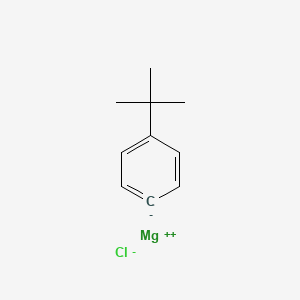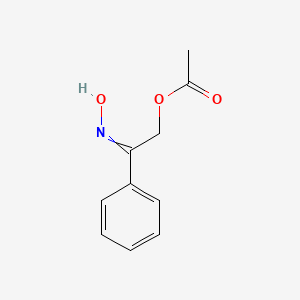
2-(Hydroxyimino)-2-phenylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyimino)-2-phenylethyl acetate is an organic compound with the molecular formula C10H11NO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-2-phenylethyl acetate typically involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)-2-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetates.
Applications De Recherche Scientifique
2-(Hydroxyimino)-2-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)-2-phenylethyl acetate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.
Ethyl cyanoglyoxalate-2-oxime: Another derivative with similar reactivity.
Ethyl isonitrosocyanoacetate: Used in various organic synthesis applications.
Uniqueness
2-(Hydroxyimino)-2-phenylethyl acetate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hydroxyimino group with a phenylacetate backbone makes it a versatile compound in both synthetic and biological contexts.
Propriétés
Numéro CAS |
680605-59-8 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(2-hydroxyimino-2-phenylethyl) acetate |
InChI |
InChI=1S/C10H11NO3/c1-8(12)14-7-10(11-13)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
Clé InChI |
RGPPGYQYQVFRQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


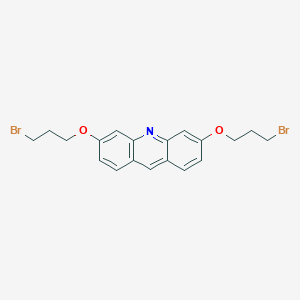
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
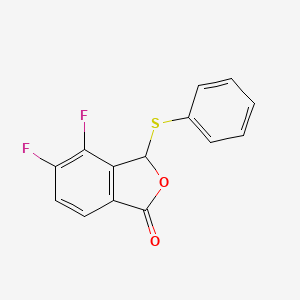
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)


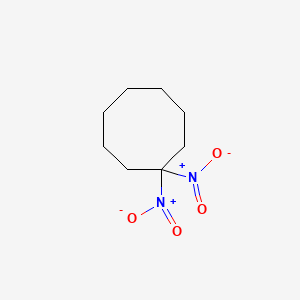
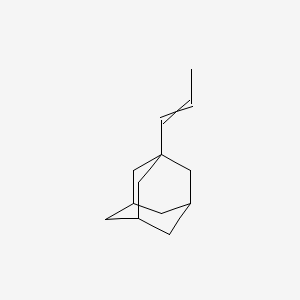
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
